molecular formula C15H23N3O3S B5726134 N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B5726134
M. Wt: 325.4 g/mol
InChI Key: JACUQVHAUUJCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as UMB 68, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 exerts its effects through multiple mechanisms. In cancer cells, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 also activates the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to apoptosis. In neurological disorders, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases. N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to reduce cell viability, induce apoptosis, and inhibit angiogenesis. In animal models of neurological disorders, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to improve cognitive function, reduce oxidative stress and inflammation, and protect against neuronal damage. In infectious disease models, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 also has limitations, including its limited stability and potential for off-target effects.

Future Directions

There are several future directions for N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 research. In cancer research, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In neurological disorders, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 could be studied in clinical trials to determine its safety and efficacy in humans. In infectious disease research, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 could be studied in combination with other antimicrobial agents to enhance its activity against pathogens. Additionally, the development of N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 analogs could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 is a compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the therapeutic potential of N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 and its analogs.

Synthesis Methods

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 can be synthesized through a multi-step process involving the reaction of piperazine with 3,5-dimethoxybenzyl chloride, followed by the addition of 2-hydroxyethyl isothiocyanate. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurological disorders, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been studied for its potential as a neuroprotective agent, with promising results in animal models of Alzheimer's disease and Parkinson's disease. In infectious disease research, N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 68 has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-20-13-9-12(10-14(11-13)21-2)16-15(22)18-5-3-17(4-6-18)7-8-19/h9-11,19H,3-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACUQVHAUUJCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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